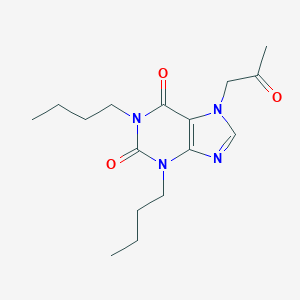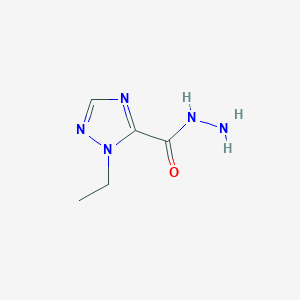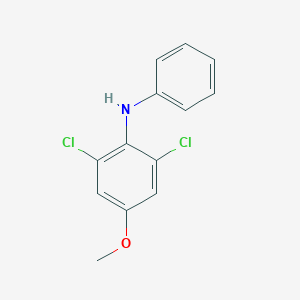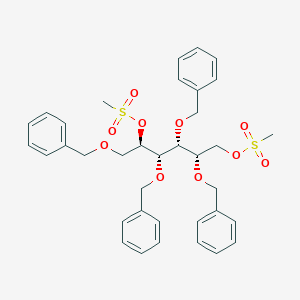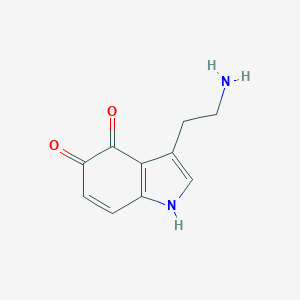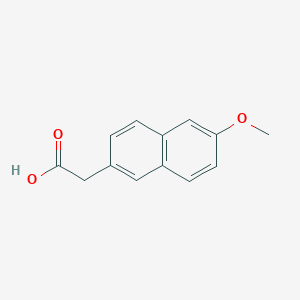
6-甲氧基-2-萘乙酸
概述
描述
6-Methoxy-2-naphthylacetic acid is a monocarboxylic acid consisting of 2-naphthylacetic acid having a methoxy substituent at the 6-position. It is the active metabolite of the prodrug nabumetone . It has a role as an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, a drug metabolite, and a xenobiotic metabolite .
Synthesis Analysis
Various alkyl esters of 6-methoxy-2-naphthylacetic acid (6-MNA), the active metabolite of nabumetone, have been synthesized with the objective of obtaining the prodrugs that would release the active drug only .
Molecular Structure Analysis
The molecular formula of 6-Methoxy-2-naphthylacetic acid is C13H12O3 . The InChI string is InChI=1S/C13H12O3/c1-16-12-5-4-10-6-9(7-13(14)15)2-3-11(10)8-12/h2-6,8H,7H2,1H3,(H,14,15) .
Chemical Reactions Analysis
The alkyl esters of 6-methoxy-2-naphthylacetic acid, the active metabolite of nabumetone, show maximum stability between pH 4-5 and are easily cleavable in liver homogenate . The hydrolysis of these prodrugs has been studied at various temperatures and pseudo first order rate constants and half lives in aqueous buffer, human plasma, and liver homogenate were determined .
Physical And Chemical Properties Analysis
6-Methoxy-2-naphthylacetic acid is a solid crystalline substance . Its melting point ranges from 171 to 173 °C .
科学研究应用
Pharmaceutical Synthesis
Naproxen Derivatives: The compound has been utilized in the synthesis of new naproxen derivatives with potential pharmaceutical applications. For instance, the reaction between 2,2-diphenylethan-1-amine and naproxen yields a derivative that has been fully analyzed and characterized, indicating its significance in pharmaceutical synthesis .
Material Science
Photochemical Stability: In the field of material science, 2-(6-methoxynaphthalen-2-yl)acetic acid derivatives have been studied for their photostabilizing efficiency. Specifically, their application in poly (methyl methacrylate) (PMMA) films to enhance photochemical stability demonstrates the compound’s utility in protecting materials from UV radiation .
Organic Chemistry
Amide Bond Formation: The compound is involved in the formation of amide bonds, which are crucial in organic synthesis. This process is significant for the development of various organic compounds with broad applications in chemistry and pharmacology .
Photostabilization
Polymer Protection: The metal ion complexes of 2-(6-methoxynaphthalen-2-yl)propanoate have been investigated for their role in the photostabilization of PMMA. This application is critical for extending the life of polymers exposed to UV radiation .
Biological Activity
Broad Spectrum of Activities: Derivatives containing the 2,2-diphenylethan-1-amine fragment, which is present in 2-(6-methoxynaphthalen-2-yl)acetic acid, exhibit a wide range of biological activities. These include antagonistic, antibacterial, antiplasmodial, estrogen agonist/antagonist, and serotonin re-uptake activities .
Rheumatology
Anti-inflammatory Applications: As a derivative of naproxen, 2-(6-methoxynaphthalen-2-yl)acetic acid is related to the treatment of rheumatic conditions, rheumatoid arthritis, and osteoarthritis. Its role in these therapeutic areas highlights its importance in medical research and treatment .
Chemical Synthesis
Lactone Ring Opening: The compound has been used in chemical reactions such as the opening of the lactone function in the oxazolone ring. This type of reaction is important for the synthesis of various chemical structures, further emphasizing the compound’s versatility in chemical synthesis .
Analytical Chemistry
Spectral Analysis: The compound and its derivatives are often characterized using various spectral methods, including UV, IR, and mass spectrometry. This analytical application is essential for understanding the properties and potential uses of the compound in different fields .
作用机制
Target of Action
The primary target of 2-(6-methoxynaphthalen-2-yl)acetic acid, also known as 6-Methoxy-2-naphthylacetic acid or 6-Methoxy-2-naphthaleneacetic acid, is the Cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the synthesis of prostanoids, including prostaglandins and thromboxanes, which are involved in inflammation and pain signaling .
Mode of Action
The compound acts as a competitive and non-selective COX inhibitor . It binds to the active site of the COX enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition disrupts the signaling pathways of inflammation and pain .
Biochemical Pathways
The inhibition of the COX enzyme by 2-(6-methoxynaphthalen-2-yl)acetic acid affects the prostaglandin biosynthesis pathway . Prostaglandins are key mediators of inflammation and pain. By inhibiting their production, the compound effectively reduces these symptoms .
Pharmacokinetics
This suggests that it is likely produced in the body following the administration of Nabumetone and subsequent metabolic processes .
Result of Action
The primary result of the action of 2-(6-methoxynaphthalen-2-yl)acetic acid is the reduction of inflammation and pain . By inhibiting the COX enzyme and disrupting prostaglandin biosynthesis, the compound effectively diminishes the physiological responses typically associated with these conditions .
Action Environment
The action of 2-(6-methoxynaphthalen-2-yl)acetic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by factors such as temperature and pH . Additionally, the compound’s phototoxic properties suggest that exposure to light could potentially influence its activity .
安全和危害
未来方向
属性
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-12-5-4-10-6-9(7-13(14)15)2-3-11(10)8-12/h2-6,8H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJFLPMVEFKEPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178705 | |
| Record name | 6-Methoxy-2-naphthylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-naphthylacetic acid | |
CAS RN |
23981-47-7 | |
| Record name | 6-Methoxy-2-naphthylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23981-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-2-naphthylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023981477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxy-2-naphthylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxynaphthalene-2-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.774 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHOXY-2-NAPHTHYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H7K3YOD7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



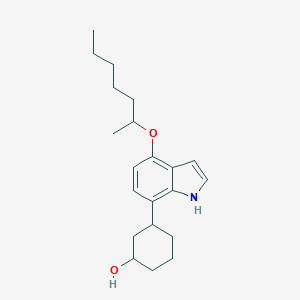
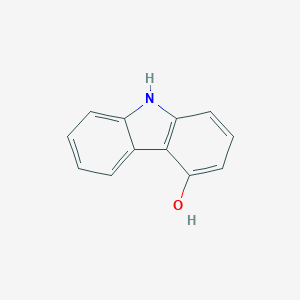
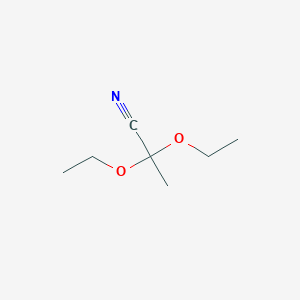
![[9,9'-Biphenanthrene]-10,10'-diol](/img/structure/B19973.png)
